5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS: 1342349-20-5) is a fluorinated pyrazole derivative with a molecular formula of C₈H₉ClF₂N₂O. It features a pyrazole core substituted at the N1 position with an isopropyl group, a chloro atom at C5, a difluoromethyl group at C3, and a carbaldehyde moiety at C2. Its structural complexity and fluorine substitutions make it a candidate for studies on reactivity, crystallography, and biological activity.
Properties
Molecular Formula |
C8H9ClF2N2O |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H9ClF2N2O/c1-4(2)13-7(9)5(3-14)6(12-13)8(10)11/h3-4,8H,1-2H3 |
InChI Key |
IJCJPSHVQVCGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)C(F)F)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. For example, the preparation of 3-substituted 5-hydroxy-5-trifluoro [chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles demonstrates the versatility of pyrazole chemistry. Another method includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents has streamlined the synthesis process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various functionalization reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, 2,3-diaminopyridine, and difluoromethylation reagents. Reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Major Products Formed
Scientific Research Applications
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.
Industry: Utilized in the production of various pyrazole-based compounds with diverse applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), leading to disruption of fungal cell metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural diversity and applications. Below is a detailed comparison of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde with structurally related compounds:
Substituent Variations at the N1 Position
- Target Compound : The N1 position is substituted with an isopropyl group (–CH(CH₃)₂), contributing to steric bulk and lipophilicity.
- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: Not specified): Features a methyl group (–CH₃) at N1, reducing steric hindrance compared to isopropyl. This compound has a trifluoromethyl (–CF₃) group at C3, enhancing electron-withdrawing effects .
- 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS: 176387-54-5): Substituted with a phenyl group (–C₆H₅) at N1, increasing aromaticity and molecular weight (C₁₃H₁₃ClN₂O) .
Substituent Variations at the C3 Position
- Target Compound : A difluoromethyl (–CHF₂) group at C3 provides moderate electron-withdrawing effects and polarity.
- 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS: 350997-70-5): Substituted with a methyl group (–CH₃) at C3, reducing electronegativity and altering metabolic stability .
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (CAS: Not specified): Contains a trifluoromethyl (–CF₃) group at C3 and a sulfanyl (–S–) linkage, which may enhance antifungal activity due to increased electrophilicity .
Carbaldehyde Functionality at C4
The carbaldehyde group (–CHO) at C4 is conserved across all compared compounds, serving as a reactive site for further derivatization (e.g., condensation reactions to form hydrazones or Schiff bases) .
Structural and Functional Analysis
Crystallographic and Conformational Insights
- The target compound’s isopropyl group likely induces distinct crystal packing compared to smaller N1 substituents (e.g., methyl). For example, halogen substitutions (Cl vs. Br) in related pyrazolines cause minor lattice adjustments while maintaining isostructural frameworks .
- Pyrazole derivatives with trifluoromethyl groups exhibit planar conformations, whereas bulkier groups (e.g., isopropyl) may introduce torsional strain .
Biological Activity
5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention in medicinal chemistry and agrochemicals due to its unique structural features. This compound, with the molecular formula CHClFNO and a molecular weight of approximately 210.57 g/mol, exhibits a range of biological activities, making it a subject of various research studies.
Chemical Structure and Properties
The compound is characterized by:
- Chloro Group : Enhances biological activity and solubility.
- Difluoromethyl Group : Contributes to lipophilicity and potential interaction with biological targets.
- Isopropyl Substituent : Influences the steric properties and biological interactions.
Biological Activities
Research indicates that pyrazole derivatives, including 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde, exhibit diverse biological activities:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against resistant cancer cells . -
Antifungal Activity :
In a comparative study, several synthesized pyrazole carboxamides were tested against seven different phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed superior antifungal activity compared to traditional fungicides .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde contributes to its distinct biological activity. The following table summarizes its comparison with similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 660845-30-7 | 0.89 | Methyl instead of isopropyl group |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 0.82 | Carboxylic acid functional group |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | 0.80 | Contains trifluoromethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
